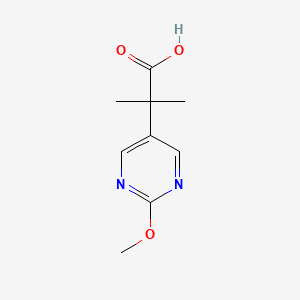
2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a methylpropanoic acid moiety at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Attachment of the Methylpropanoic Acid Moiety: This step involves the alkylation of the pyrimidine ring with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxy group and the carboxylic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Methoxypyrimidine-5-boronic acid
- 2-Aminopyrimidine-5-boronic acid
- 2-Ethoxypyrimidine-5-boronic acid
Uniqueness
2-(2-Methoxypyrimidin-5-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
2-(2-methoxypyrimidin-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,7(12)13)6-4-10-8(14-3)11-5-6/h4-5H,1-3H3,(H,12,13) |
InChIキー |
LKMVUXGSCVDYLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CN=C(N=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13323172.png)
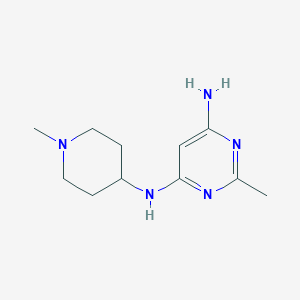
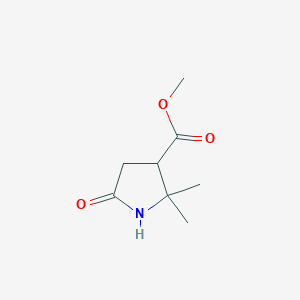
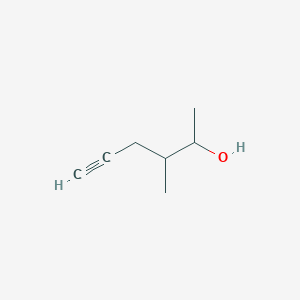
![1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13323207.png)
![Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide](/img/structure/B13323209.png)

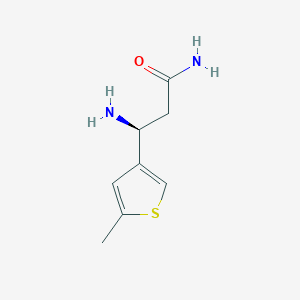

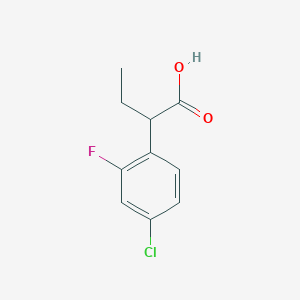
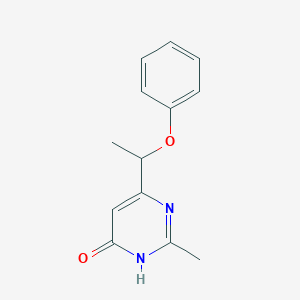
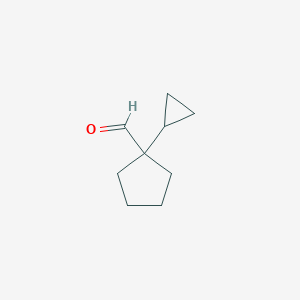
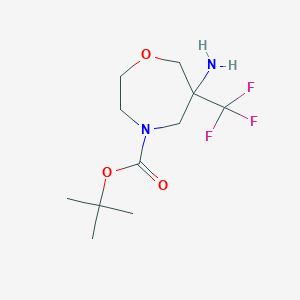
![4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)
